molecular formula C21H36O4 B14222595 2-(Cyclohex-1-EN-1-YL)-6-ethyl-4-hexylheptanedioic acid CAS No. 498584-32-0

2-(Cyclohex-1-EN-1-YL)-6-ethyl-4-hexylheptanedioic acid

Cat. No.: B14222595
CAS No.: 498584-32-0
M. Wt: 352.5 g/mol
InChI Key: YFULRIQELPKMMJ-UHFFFAOYSA-N
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Description

2-(Cyclohex-1-EN-1-YL)-6-ethyl-4-hexylheptanedioic acid is an organic compound with a complex structure that includes a cyclohexene ring, ethyl, and hexyl groups, and a heptanedioic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of palladium-catalyzed reactions to form the cyclohexene ring, followed by the addition of ethyl and hexyl groups through various organic reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity 2-(Cyclohex-1-EN-1-YL)-6-ethyl-4-hexylheptanedioic acid.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohex-1-EN-1-YL)-6-ethyl-4-hexylheptanedioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce cyclohexane derivatives.

Scientific Research Applications

2-(Cyclohex-1-EN-1-YL)-6-ethyl-4-hexylheptanedioic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Cyclohex-1-EN-1-YL)-6-ethyl-4-hexylheptanedioic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Detailed studies on its molecular interactions and pathways are essential to understand its full potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Cyclohex-1-EN-1-YL)-6-ethyl-4-hexylheptanedioic acid is unique due to its specific structural features, such as the combination of a cyclohexene ring with ethyl and hexyl groups and a heptanedioic acid backbone

Properties

CAS No.

498584-32-0

Molecular Formula

C21H36O4

Molecular Weight

352.5 g/mol

IUPAC Name

2-(cyclohexen-1-yl)-6-ethyl-4-hexylheptanedioic acid

InChI

InChI=1S/C21H36O4/c1-3-5-6-8-11-16(14-17(4-2)20(22)23)15-19(21(24)25)18-12-9-7-10-13-18/h12,16-17,19H,3-11,13-15H2,1-2H3,(H,22,23)(H,24,25)

InChI Key

YFULRIQELPKMMJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CC(CC)C(=O)O)CC(C1=CCCCC1)C(=O)O

Origin of Product

United States

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